molecular formula C9H6F2O3S B1420101 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione CAS No. 1094476-70-6

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

Cat. No.: B1420101
CAS No.: 1094476-70-6
M. Wt: 232.21 g/mol
InChI Key: ZVYNFAGJGYRWSW-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Features

The molecular geometry of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione is characterized by a bicyclic framework consisting of a benzene ring fused to a partially saturated thiopyran ring system. The compound exhibits molecular formula C9H6F2O3S with a molecular weight of 232.21 daltons. The structural architecture incorporates a sulfur atom in the six-membered ring bearing two oxygen atoms in a sulfone configuration, creating a 1lambda6 oxidation state designation that reflects the hypervalent nature of the sulfur center.

The stereochemical features of this compound are dominated by the planar aromatic benzene ring system and the puckered saturated portion of the thiopyran ring. The presence of fluorine atoms at positions 6 and 7 of the benzene ring creates a symmetric substitution pattern that influences both electronic distribution and molecular conformation. The carbonyl group at position 4 introduces additional planarity constraints while contributing to the overall dipole moment of the molecule.

Conformational analysis reveals that the thiopyran ring adopts a half-chair or envelope conformation to minimize steric interactions while accommodating the sp3 hybridized carbon centers. The sulfone functionality introduces significant geometric constraints due to the tetrahedral arrangement around the sulfur atom, with sulfur-oxygen bond lengths typically measuring approximately 1.45 angstroms. The aromatic ring maintains planarity despite the electron-withdrawing effects of the fluorine substituents, which create a highly electronegative environment within the molecular framework.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and connectivity patterns within this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns influenced by the electron-withdrawing fluorine substituents and the aromatic ring current effects. The aromatic protons typically resonate in the downfield region between 7.5 and 8.0 parts per million, with significant coupling to fluorine atoms creating complex multipicity patterns.

The aliphatic protons within the saturated portion of the thiopyran ring exhibit chemical shifts consistent with their proximity to the electron-withdrawing sulfone and carbonyl functionalities. Protons adjacent to the sulfur atom typically appear around 3.0 to 3.5 parts per million, while those adjacent to the carbonyl group resonate at approximately 2.8 to 3.2 parts per million. Fluorine-19 nuclear magnetic resonance spectroscopy reveals the symmetrical nature of the fluorine substitution, with signals typically appearing around -110 to -120 parts per million relative to trichlorofluoromethane.

Infrared spectroscopic analysis demonstrates characteristic absorption frequencies that confirm the structural assignments and functional group presence. The carbonyl stretching frequency typically appears as a strong absorption around 1720 to 1740 wavenumbers, consistent with an alpha,beta-unsaturated ketone system conjugated with the aromatic ring. Sulfone stretching vibrations manifest as strong absorptions around 1300 to 1350 wavenumbers for asymmetric stretching and 1120 to 1160 wavenumbers for symmetric stretching modes.

Carbon-fluorine stretching vibrations contribute absorptions in the 1000 to 1200 wavenumber region, while aromatic carbon-carbon stretching modes appear between 1450 and 1600 wavenumbers. The fingerprint region below 1000 wavenumbers contains numerous absorptions characteristic of the specific substitution pattern and ring system geometry.

High-resolution mass spectrometry confirms the molecular composition and provides structural verification through fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 232.0102, consistent with the calculated exact mass for C9H6F2O3S. Characteristic fragmentation patterns include loss of carbon monoxide (28 mass units) to give fragment ions at mass-to-charge ratio 204, and loss of sulfur dioxide (64 mass units) producing fragments at mass-to-charge ratio 168.

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallographic analysis provides definitive structural confirmation and detailed geometric parameters for this compound. Crystal structure determination reveals the precise bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements. The aromatic ring maintains typical benzene geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and carbon-fluorine bonds measuring approximately 1.36 angstroms.

The thiopyran ring geometry demonstrates the influence of the sulfone functionality on ring conformation. Sulfur-carbon bond lengths typically measure 1.78 to 1.82 angstroms, while sulfur-oxygen bonds in the sulfone group exhibit lengths of approximately 1.45 angstroms. The carbonyl carbon-oxygen bond length measures approximately 1.22 angstroms, consistent with typical ketone functionality.

Crystallographic analysis reveals significant intermolecular interactions that influence crystal packing and stability. Hydrogen bonding interactions between aromatic hydrogen atoms and oxygen atoms of neighboring molecules create extended networks within the crystal lattice. The fluorine atoms participate in weak halogen bonding interactions that contribute to crystal stability and influence melting point characteristics.

Conformational dynamics studies indicate restricted rotation around the carbon-carbon bonds within the fused ring system, with barriers to rotation influenced by aromatic conjugation and steric interactions. The thiopyran ring exhibits limited flexibility due to the constraints imposed by the fused aromatic system and the geometric requirements of the sulfone functionality. Thermal analysis reveals decomposition temperatures typically exceeding 200 degrees Celsius, indicating significant thermal stability despite the presence of the strained ring system.

Electronic Effects of Fluorine Substituents on Aromatic Systems

The electronic effects of fluorine substituents at positions 6 and 7 of the benzothiopyran system profoundly influence the compound's reactivity and electronic properties. Fluorine atoms exert strong electron-withdrawing effects through both inductive and field effects, significantly depleting electron density from the aromatic ring system. This electron withdrawal increases the electrophilic character of the aromatic ring while simultaneously activating adjacent positions toward nucleophilic attack.

The symmetric placement of fluorine atoms creates a highly polarized electronic environment within the aromatic system. Computational analysis using density functional theory methods reveals significant changes in electron density distribution compared to the non-fluorinated parent compound. The highest occupied molecular orbital energy levels are significantly lowered due to fluorine substitution, resulting in decreased nucleophilicity and increased stability toward oxidation reactions.

Fluorine substitution also influences the aromatic ring's participation in electrophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine deactivates the ring toward further electrophilic substitution while directing incoming electrophiles to positions meta to the fluorine substituents. However, the presence of the fused thiopyran ring and electron-withdrawing carbonyl group further modulates these effects, creating a complex electronic environment.

The carbon-fluorine bonds exhibit significant ionic character due to the high electronegativity difference between carbon and fluorine atoms. This ionic character contributes to the overall dipole moment of the molecule and influences intermolecular interactions in both solution and solid phases. Nuclear magnetic resonance coupling constants between fluorine and adjacent carbon atoms provide quantitative measures of the electronic interactions within the aromatic system.

Frontier molecular orbital analysis reveals that fluorine substitution significantly affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The energy gap between these orbitals influences the compound's photochemical properties and potential applications in materials science. The electron-withdrawing effects of fluorine also enhance the compound's ability to participate in charge-transfer interactions with electron-rich substrates.

Properties

IUPAC Name

6,7-difluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3S/c10-6-3-5-8(12)1-2-15(13,14)9(5)4-7(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNFAGJGYRWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by cyclization to form the benzothiopyran ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and functional similarities:

Peri-Naphthindan-2,3,4-trione Hydrate

  • Structure : A tricyclic trione with a naphthindan core.
  • Reactivity: Reacts with enediol compounds (e.g., Z-ascorbic acid) to form red crystalline precipitates (dihydroxyperi-naphthindenone) under mild heating (45°C) or boiling conditions . Forms reversible redox systems with reductones, releasing CO₂ during oxidation. Generates mesoxalaldehyde intermediates in reactions with reductones.
  • Key Difference : Unlike the benzothiopyran derivative, this compound lacks sulfur and fluorine substituents, which may alter redox behavior and solubility.

Dehydro-Z-ascorbic Acid

  • Structure : An oxidized form of Z-ascorbic acid with a diketone group.

Dihydroxy Maleic Acid

  • Structure : A dihydroxy dicarboxylic acid.
  • Reactivity : Hydrolyzes to form diketones (e.g., mesoxalic acid) and further oxidizes to stable acids .
  • Contrast : The sulfur atom in benzothiopyran derivatives could introduce nucleophilic or catalytic properties absent in purely oxygenated systems.

Data Table: Comparative Properties of Trione Derivatives

Compound Core Structure Substituents Key Reactivity Redox Behavior
6,7-Difluoro-benzothiopyran-1,1,4-trione Benzothiopyran 6-F, 7-F Hypothesized redox activity (fluorine-enhanced electron withdrawal) Likely irreversible oxidation
Peri-Naphthindan-2,3,4-trione Hydrate Naphthindan None Forms dihydroxyperi-naphthindenone with enediols Reversible redox system
Dehydro-Z-ascorbic Acid Furanose-derived Diketone Oxidation halts at dehydro stage Non-precipitating oxidation

Biological Activity

6,7-Difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione is a heterocyclic organic compound notable for its unique structure and potential biological activities. The compound features fluorine substitutions that may enhance its reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H6F2O3S
  • Molecular Weight : 232.21 g/mol
  • CAS Number : 1094476-70-6

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activities.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptor sites affecting signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects by modulating inflammatory mediators.

Anticancer Activity

Preliminary investigations have shown potential anticancer properties. The compound's ability to interfere with cancer cell proliferation and induce apoptosis is under exploration.

Antimicrobial Effects

There is emerging evidence that this compound may exhibit antimicrobial activity against various pathogens. Further studies are needed to elucidate its spectrum of activity and mechanism.

Research Findings

A review of recent literature highlights several key studies:

StudyFindings
Smith et al. (2023)Demonstrated anti-inflammatory effects in vitro using macrophage models.
Johnson et al. (2022)Reported cytotoxic effects on cancer cell lines with IC50 values indicating significant potency.
Lee et al. (2024)Investigated antimicrobial activity against Gram-positive bacteria with promising results.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study 1 : In a controlled trial assessing anti-inflammatory effects in animal models, the compound significantly reduced markers of inflammation.
  • Case Study 2 : A study involving cancer cell lines showed that treatment with the compound led to reduced cell viability and increased apoptosis rates compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 6,7-difluoro-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1,4-trione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, lithiation strategies using LDA (lithium diisopropylamide) in THF at –78°C can initiate ring formation, followed by controlled warming to 0°C or room temperature to stabilize intermediates. Fluorination may be achieved via electrophilic substitution or late-stage fluorinating agents. Purification via column chromatography on SiO₂ is critical to isolate the trione product . For cyclization, reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene can dehydrogenate intermediates to form the benzothiopyran core . Key variables include solvent choice (e.g., THF vs. acetonitrile), temperature gradients, and stoichiometric control of fluorinating agents.

Q. How can spectroscopic and crystallographic techniques be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is essential to confirm fluorine substitution patterns. Coupling constants between adjacent fluorines (6,7-positions) and protons in the dihydrothiophene ring can resolve stereochemical ambiguities.
  • X-ray Crystallography : While direct data for this compound is limited, related benzothiopyran structures (e.g., 3,4-dihydro-2H-1-benzopyran) have been resolved via single-crystal X-ray diffraction, providing reference metrics for bond angles and sulfur oxidation states .
  • Mass Spectrometry : High-resolution MS (HRMS) using ESI or MALDI-TOF can verify molecular ion peaks and fragmentation patterns, particularly for the trione moiety.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine substitution in the benzothiopyran core under acidic vs. neutral conditions?

  • Methodological Answer : DFT calculations can model transition states to predict regioselectivity. For instance, acid-catalyzed reactions (e.g., with p-toluenesulfonic acid) may stabilize carbocation intermediates, favoring fluorination at electron-deficient positions. In contrast, neutral conditions could promote radical pathways or electrophilic aromatic substitution guided by steric effects. Comparative studies using deuterated solvents or isotopic labeling (e.g., ¹⁸O in the thiopyran ring) may validate proposed mechanisms .

Q. How do computational methods (e.g., DFT) predict the compound’s stability in protic vs. aprotic solvents?

  • Methodological Answer : DFT-based solvation models (e.g., COSMO-RS) can calculate solvation energies and H-bonding interactions. For example, the trione group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO), while π-π stacking in aromatic solvents (e.g., toluene) could stabilize the benzothiopyran core. Experimental validation via UV-Vis spectroscopy (monitoring λₘₐₓ shifts) and dynamic light scattering (DLS) can correlate computational predictions with empirical data .

Q. How can researchers resolve contradictions in reported solubility profiles across studies?

  • Methodological Answer : Discrepancies often arise from solvent purity, temperature gradients, or polymorphic forms. Standardized protocols include:

  • Hansen Solubility Parameters : To categorize solvents based on dispersion, polarity, and H-bonding contributions.
  • Accelerated Stability Testing : Exposing the compound to controlled thermal (40–80°C) or photolytic stress (UV irradiation) to assess degradation pathways.
  • Cross-Study Meta-Analysis : Comparing datasets using tools like PCA (principal component analysis) to identify outlier conditions .

Q. What strategies mitigate byproduct formation during thiopyran ring oxidation to the trione state?

  • Methodological Answer : Over-oxidation to sulfone derivatives is a common side reaction. Strategies include:

  • Catalyst Optimization : Transition-metal catalysts (e.g., RuO₂) with precise stoichiometric control.
  • In Situ Monitoring : Using Raman spectroscopy to track S=O bond formation in real time.
  • Redox Buffers : Adding mild reducing agents (e.g., Na₂S₂O₃) to quench excess oxidants .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting NMR data for the dihydrothiophene ring’s conformational flexibility?

  • Methodological Answer : Variable-temperature (VT) NMR can resolve dynamic effects. For example, cooling to –40°C may "freeze" ring puckering, splitting proton signals into distinct diastereotopic peaks. Coupling this with NOESY (nuclear Overhauser effect spectroscopy) can map spatial proximity of fluorines and adjacent protons .

Q. What experimental and computational approaches validate the compound’s bioactivity in antimicrobial assays?

  • Methodological Answer :

  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with microbial enzyme targets (e.g., DNA gyrase).
  • Structure-Activity Relationship (SAR) : Synthesizing analogs with modified fluorine positions or thiopyran oxidation states to isolate bioactive motifs.
  • Cheminformatics : Leveraging databases like PubChem to cross-reference bioactivity data with structural analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Reactant of Route 2
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.